molecular formula C9H12N4O2 B8818348 Piperazine, 1-(5-nitro-3-pyridinyl)- CAS No. 1211533-68-4

Piperazine, 1-(5-nitro-3-pyridinyl)-

Cat. No.: B8818348
CAS No.: 1211533-68-4
M. Wt: 208.22 g/mol
InChI Key: WDNKAEMQYMGFRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Piperazine, 1-(5-nitro-3-pyridinyl)- is a chemical compound that features a piperazine ring attached to a nitropyridine moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and material science. The presence of both the piperazine and nitropyridine groups endows it with unique chemical properties that can be exploited for various scientific and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Piperazine, 1-(5-nitro-3-pyridinyl)- typically involves the nucleophilic substitution reaction of 5-bromo-2-nitropyridine with piperazine. The reaction is carried out in a mixed solvent of an alcohol organic solvent and water, using an acid as a catalyst . The reaction conditions are optimized to achieve high purity and yield.

Industrial Production Methods

For industrial production, the process involves the catalytic hydrogenation of the nitro group to form the corresponding amine, followed by protection of the piperazine nitrogen with a tert-butyl group. This method is advantageous due to its simplicity, high yield, and minimal environmental impact .

Chemical Reactions Analysis

Types of Reactions

Piperazine, 1-(5-nitro-3-pyridinyl)- undergoes several types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine.

    Substitution: The piperazine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted piperazine derivatives, which can be further functionalized for specific applications .

Mechanism of Action

The mechanism by which Piperazine, 1-(5-nitro-3-pyridinyl)- exerts its effects involves its interaction with specific molecular targets. For instance, as a urease inhibitor, it binds to the active site of the enzyme, preventing the breakdown of urea into ammonia and carbamate . This interaction is facilitated by the nitropyridine moiety, which forms favorable interactions with the enzyme’s active site.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Piperazine, 1-(5-nitro-3-pyridinyl)- is unique due to its specific arrangement of the nitro and piperazine groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in medicinal chemistry and material science.

Properties

CAS No.

1211533-68-4

Molecular Formula

C9H12N4O2

Molecular Weight

208.22 g/mol

IUPAC Name

1-(5-nitropyridin-3-yl)piperazine

InChI

InChI=1S/C9H12N4O2/c14-13(15)9-5-8(6-11-7-9)12-3-1-10-2-4-12/h5-7,10H,1-4H2

InChI Key

WDNKAEMQYMGFRN-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C2=CC(=CN=C2)[N+](=O)[O-]

Origin of Product

United States

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